
3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components including a pyridine ring, a pyrrolidine ring, and an oxazolidinone ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Oxazolidinone is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . The presence of the pyridine, pyrrolidine, and oxazolidinone rings in the compound would influence its chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridine, for instance, can undergo electrophilic substitution reactions . Pyrrolidine can participate in various reactions due to the presence of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyridine is a colorless liquid with a strong, unpleasant odor . Pyrrolidine is a colorless liquid with an ammonia-like odor .Applications De Recherche Scientifique
Antibacterial Properties
- Oxazolidinones, including compounds structurally related to 3-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one, have shown significant antibacterial properties. A study highlights the preparation and evaluation of antibacterial properties of a series of piperazinyl oxazolidinones with substitutions on the piperazinyl ring, demonstrating their effectiveness against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (S. aureus) (Tucker et al., 1998).
Superoxide Dismutase Mimic
- Oxazolidinone derivatives have been studied for their potential as superoxide dismutase mimics. A specific study on 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) showed that it exhibits a metal-independent superoxide dismutase-like function, which could be pivotal in developing low molecular weight superoxide dismutase mimics (Samuni et al., 1988).
Synthesis of Metal Complexes
- The synthesis of metal complexes involving oxazolidinones has been explored. One study synthesized a pyridine containing oxazolidinone and generated metal complexes with copper, platinum, and palladium. These complexes showed varying degrees of cytotoxicity against cancer cell lines and were effective in C–C bond coupling via C–X bond activation (Sarkar et al., 2014).
Antibacterial Agents with Monoamine Oxidase A Inhibition
- Research has been conducted on oxazolidinones bearing a (pyridin-3-yl)phenyl moiety, which show improved antibacterial activity but also exhibit monoamine oxidase A (MAO-A) inhibition. Studies aim to reduce MAO-A inhibition while maintaining antibacterial efficacy (Reck et al., 2007).
Inhibitors of Monoamine Oxidase Type A
- Certain 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their monoamine oxidase (MAO) type A and B inhibitory activities, showing promising results as inhibitors, especially against the A isoform of the enzyme (Mai et al., 2002).
Synthesis of Natural Pyrrolizidine Products
- The oxazolidinone group has been used in the synthesis of natural pyrrolizidine products. A diastereoselective approach was developed for synthesizing 3-hydroxymethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-1,2,7-triol structures, characteristic of several natural products (Tang & Pyne, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)10-1-3-19-12(7-10)25-11-2-4-20(8-11)13(22)9-21-5-6-24-14(21)23/h1,3,7,11H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBYARBGMDAIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
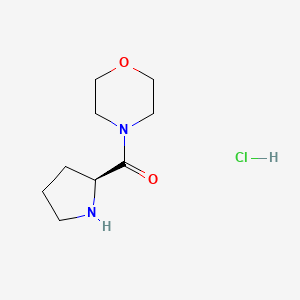
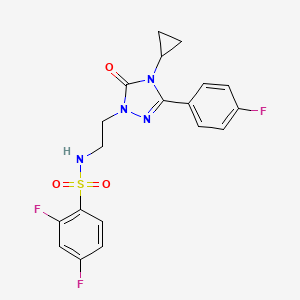
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)
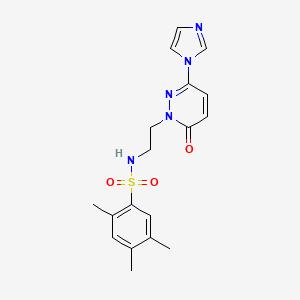
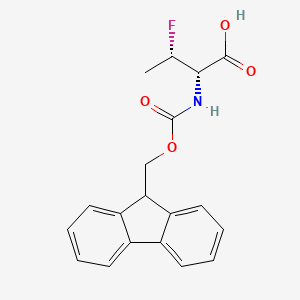

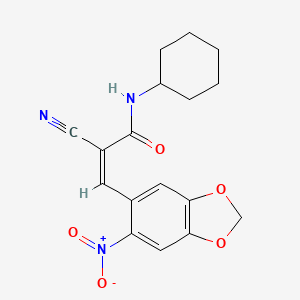
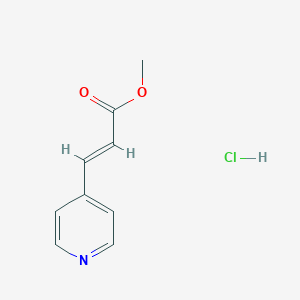
![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2704246.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2704248.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)